6-Bromo-2-fluoro-3-hydroxybenzaldehyde
Overview
Description
6-Bromo-2-fluoro-3-hydroxybenzaldehyde is a chemical compound with the CAS Number: 935534-46-6 . It has a molecular weight of 219.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 6-bromo-2-fluoro-3-hydroxybenzaldehyde . The Inchi Code is 1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H . The Inchi Key is JUIVOTYNMBEYFK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Application 1: Extractive Spectrophotometric Detection of Tin (II)
- Scientific Field : Analytical Chemistry .
- Summary of the Application : This research involves the use of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde for the determination of tin (II) traces. An extractive spectrophotometric approach is devised, which involves the formation of a yellow-colored complex after the binding of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde and tin (II) in a slightly acidic medium (HCl) .
- Methods of Application or Experimental Procedures : The method involves the formation of a yellow-colored complex after the binding of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde and tin (II) in a 1:2 stoichiometry in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm with respect to the blank reagent .
Application 2: Synthesis of Salen/Salalen Ligands and Bicyclic Heterocycles
- Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Fluoro-2-hydroxybenzaldehyde, a compound structurally similar to 6-Bromo-2-fluoro-3-hydroxybenzaldehyde, is used to synthesize salen (salicylaldehyde and ethylenediamine) ligands as tetradentate C2 -symmetric ligands . It is also used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalyzed annulation reaction .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with appropriate reagents under suitable conditions to form the desired products .
- Results or Outcomes : The outcomes of the synthesis include the formation of salen/salalen ligands and bicyclic heterocycles .
Application 3: Anticancer Activity and Gas Storage
- Scientific Field : Medicinal Chemistry and Material Science .
- Summary of the Application : Cobalt-salen complexes based on 3-fluoro-2-hydroxybenzaldehyde show reversible oxygen chemisorption as well as anticancer activity with IC 50 (half maximal inhibitory concentration) of 50 µM .
- Methods of Application or Experimental Procedures : The method involves the synthesis of cobalt-salen complexes from 3-fluoro-2-hydroxybenzaldehyde and testing their anticancer activity and gas storage capacity .
- Results or Outcomes : The outcomes include the demonstration of anticancer activity and reversible oxygen chemisorption by the cobalt-salen complexes .
Application 4: Synthesis of Semiconducting Acenes
- Scientific Field : Material Science .
- Summary of the Application : 3-Fluoro-2-hydroxybenzaldehyde, a compound structurally similar to 6-Bromo-2-fluoro-3-hydroxybenzaldehyde, is used to synthesize semiconducting acenes .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with appropriate reagents under suitable conditions to form semiconducting acenes .
- Results or Outcomes : The outcomes of the synthesis include the formation of semiconducting acenes .
Application 5: Synthesis of Fluorinated Bicyclic Heterocycles
- Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
- Methods of Application or Experimental Procedures : The method involves the reaction of 3-Fluoro-2-hydroxybenzaldehyde with appropriate reagents under suitable conditions to form fluorinated bicyclic heterocycles .
- Results or Outcomes : The outcomes of the synthesis include the formation of fluorinated bicyclic heterocycles .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-bromo-2-fluoro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIVOTYNMBEYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701519 | |
Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |
CAS RN |
935534-46-6 | |
Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935534-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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